molecular formula C7H12O2 B12686770 3-Methyl-2,4-hexanedione CAS No. 4220-52-4

3-Methyl-2,4-hexanedione

Cat. No.: B12686770
CAS No.: 4220-52-4
M. Wt: 128.17 g/mol
InChI Key: CAVUEALRYKNYRW-UHFFFAOYSA-N
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Description

3-Methyl-2,4-hexanedione (CAS 4220-52-4) is an aliphatic diketone with the molecular formula C7H12O2 and an average mass of 128.171 g/mol . This compound is of significant interest in industrial research, particularly as a flavor and fragrance agent, where it is noted for its buttery aroma profile . As a β-diketone, it is expected to exhibit tautomerism and possess the ability to form complexes with various metal ions, making it a valuable intermediate in coordination chemistry and catalytic applications . The structural motif of diketones also makes them versatile building blocks in organic synthesis, useful for the preparation of heterocyclic compounds and other complex molecular architectures. Researchers utilize this compound strictly for laboratory research purposes. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4220-52-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methylhexane-2,4-dione

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3

InChI Key

CAVUEALRYKNYRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2,4 Hexanedione and Analogues

Classical Approaches for 3-Methyl-2,4-hexanedione Synthesis

Classical methods for the synthesis of β-diketones remain fundamental in organic chemistry. These approaches, particularly acetylation of ketones and Claisen condensation, are widely employed for their reliability and versatility.

Acetylation of Ketones (e.g., 3-Pentanone)

The acetylation of ketones is a direct method for the synthesis of β-diketones. A notable example is the synthesis of this compound from 3-pentanone. orgsyn.org This transformation can be achieved through a procedure involving the formation of an enol acetate (B1210297) intermediate. The ketone is first treated with acetic anhydride (B1165640) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form its enol acetate. Subsequent acetylation of this enol acetate, often catalyzed by boron trifluoride, leads to the formation of the desired β-diketone. orgsyn.org This method has been successfully applied to a range of ketones, demonstrating its general utility. For instance, cyclohexanone (B45756) has been converted to 2-acetylcyclohexanone, and acetophenone (B1666503) to benzoylacetone (B1666692) using similar procedures. orgsyn.org

A specific procedure for the acetylation of methyl alkyl ketones involves the use of a boron trifluoride-acetic acid complex. orgsyn.org The ketone is reacted with acetic anhydride and p-toluenesulfonic acid monohydrate, followed by the addition of the boron trifluoride-acetic acid complex. The reaction mixture is then heated at reflux with a sodium acetate solution to yield the final β-diketone product. orgsyn.org

Starting Ketoneβ-Diketone ProductReported Yield
3-PentanoneThis compound81% orgsyn.org
Cyclohexanone2-Acetylcyclohexanone73% orgsyn.org
Cyclopentanone2-Acetylcyclopentanone80% orgsyn.org
Dibenzyl ketone1,3-Diphenyl-2,4-pentanedione72% orgsyn.org
AcetophenoneBenzoylacetone70% orgsyn.org

Claisen Condensation Routes for β-Diketones

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and a classic method for synthesizing β-diketones. nih.govgeeksforgeeks.org This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. geeksforgeeks.orggoogle.com The process begins with the deprotonation of an α-hydrogen on the ketone by a strong base, creating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. geeksforgeeks.org Subsequent elimination of an alkoxide leaving group yields the β-diketone. geeksforgeeks.org

The choice of base is crucial for the success of the Claisen condensation, with strong bases like sodium ethoxide, sodium amide, or sodium hydride often used to ensure the formation of the enolate. organic-chemistry.org The driving force of the reaction is the formation of a stabilized anion of the resulting β-diketone. organic-chemistry.org

"Crossed" or mixed Claisen condensations, where two different esters or an ester and a ketone are used, can be synthetically useful, especially when one of the reactants lacks enolizable α-hydrogens, which helps to minimize the formation of side products. organic-chemistry.orglibretexts.org The reaction between a ketone and an ester is a common variant for producing β-diketones. libretexts.org Due to the higher acidity of the α-hydrogens of a ketone compared to an ester, the ketone is preferentially converted into the enolate donor. libretexts.org

Advanced Synthetic Strategies for Substituted 1,3-Diketones

Beyond classical methods, a range of advanced synthetic strategies have been developed to access substituted 1,3-diketones, offering alternative pathways and accommodating a broader scope of substrates.

Oxidative Pathways Utilizing β-Diketone Precursors

Oxidative methods provide a route to functionalized 1,3-diketones. One such approach is the 2-hydroxylation of 1,3-diketones using atmospheric oxygen as the oxidant. bohrium.com This method is advantageous due to the use of an inexpensive and environmentally friendly oxidant. bohrium.com The reaction can be catalyzed by alkali metal halides, such as potassium fluoride, in the presence of a base like sodium hydroxide (B78521). bohrium.com A proposed mechanism involves the formation of an enol isomer of the 1,3-diketone, which is then oxidized by air to an epoxide intermediate. Nucleophilic attack by a hydroxide ion and subsequent ring-opening leads to the 2-hydroxy-1,3-diketone product. bohrium.com

Another oxidative strategy involves the cleavage of two C-C bonds in 1,3-diketones to synthesize acyl azides using a metal-free PhI(OAc)2-mediated method. acs.org Additionally, electroorganic chemistry has been employed for the oxidative [3+2] cycloaddition of 1,3-diketones and olefins. acs.org

Oxidative MethodReagentsProduct Type
2-HydroxylationAtmospheric O₂, KF, NaOH2-Hydroxy-1,3-diketones bohrium.com
Oxidative CleavagePhI(OAc)₂Acyl Azides acs.org
Oxidative CycloadditionElectroorganic ChemistryDihydrofuran Derivatives acs.org

Aldol (B89426) Condensation-Based Syntheses

Aldol condensation reactions offer a pathway to synthesize β-hydroxy ketones, which can then be oxidized to form 1,3-diketones. arkat-usa.org This two-step sequence has been utilized in the synthesis of complex molecules, such as triterpenic 1,3-diketones. arkat-usa.org For example, triterpenic aldehydes can undergo an aldol condensation with acetone (B3395972) to yield β-hydroxy ketones. arkat-usa.org These intermediates are then oxidized to the corresponding 1,3-diketones. ifremer.fr The choice of oxidizing agent is critical, with reagents like the Dess-Martin periodinane having been shown to be effective. ifremer.fr

It is important to note that the direct treatment of a simple 1,3-diketone like 2,4-pentanedione with a base typically does not result in an aldol condensation product due to the formation of a stable enolate. vaia.com

Rearrangement and Concerted Mechanisms in 1,3-Diketone Formation

Rearrangement reactions provide another avenue for the synthesis of 1,3-diketones. The Baker-Venkataraman rearrangement is a classic example, involving the base-induced intramolecular acyl transfer of an o-acylated phenol (B47542) ester to form a 1,3-diketone. onlineorganicchemistrytutor.comorganic-chemistry.org This reaction proceeds through the formation of an enolate followed by the acyl transfer. organic-chemistry.org

More recently, the oxidative rearrangement of 1,3-diketones has been explored as a method to synthesize all-carbon quaternary carboxylates. rsc.orgnih.gov Mechanistic studies have led to the development of a mild, base-mediated protocol for this transformation. rsc.org Additionally, a visible-light-driven 1,3-boronate rearrangement to ketones has been reported, where various 1,3-diketones react with boronic acids to form β-keto tertiary alcohols under metal-free conditions. sioc.ac.cn

Rearrangement/Concerted ReactionDescriptionProduct Type
Baker-Venkataraman RearrangementBase-induced intramolecular acyl transfer of an o-acylated phenol ester. onlineorganicchemistrytutor.comorganic-chemistry.org1,3-Diketones onlineorganicchemistrytutor.comorganic-chemistry.org
Anionic Oxidative RearrangementRearrangement of 1,3-diketones to form all-carbon quaternary carboxylates. rsc.orgnih.govAll-carbon quaternary carboxylates rsc.orgnih.gov
1,3-Boronate RearrangementVisible-light-driven reaction of 1,3-diketones with boronic acids. sioc.ac.cnβ-Keto tertiary alcohols sioc.ac.cn

Reactivity and Chemical Transformations of 3 Methyl 2,4 Hexanedione

Keto-Enol Tautomerism and Equilibrium Studies of 3-Methyl-2,4-hexanedione and Related β-Diketones

β-Diketones, including this compound, exist as an equilibrium mixture of diketo and enol tautomers. mdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic ring. researchgate.net This equilibrium is a dynamic process influenced by various factors, including the compound's structure and the surrounding solvent environment. mdpi.comoup.com

Spectroscopic Characterization of Tautomeric Forms (NMR, IR, UV-Vis Spectroscopy)

Spectroscopic methods are indispensable for identifying and quantifying the tautomeric forms of β-diketones. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms. nih.gov The enol form typically exhibits a characteristic signal for the enolic proton at a downfield chemical shift, often between 12 and 16 ppm, due to the strong intramolecular hydrogen bond. semanticscholar.org The protons on the carbon adjacent to the carbonyl groups also show distinct signals for each tautomer, allowing for the calculation of the equilibrium constant by integrating the peak intensities. ed.gov For instance, in related β-diketones, the chemical shift of the enolic proton can vary depending on the substituents and solvent. semanticscholar.org The equilibrium between the diketo and enol forms is slow on the NMR timescale, allowing for the observation of both forms, while the interconversion between the two possible enol forms is very fast, resulting in an averaged spectrum for the enol. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the functional groups present in each tautomer. nih.gov The diketo form is characterized by strong carbonyl (C=O) stretching bands in the region of 1700–1790 cm⁻¹. nih.govsmolecule.com The enol form, on the other hand, displays a broad O-H stretching band, typically between 3200 and 3400 cm⁻¹, and a C=C stretching vibration at a lower frequency than the keto C=O stretch, often in the 1580–1640 cm⁻¹ range. nih.govsmolecule.com The presence of both sets of characteristic bands in the IR spectrum confirms the existence of a tautomeric mixture. semanticscholar.org

UV-Vis Spectroscopy: The electronic transitions of the keto and enol forms differ, which can be observed using UV-Vis spectroscopy. nih.gov The enol form, with its conjugated system, generally absorbs at a longer wavelength (π → π* transition) compared to the less conjugated diketo form (n → π* transition). researchgate.net However, the spectra of the two forms often overlap, and deconvolution techniques may be necessary for quantitative analysis. nih.gov In some cases, the absorption bands for the azoenol forms are stronger than those for the hydrazodiketo forms in related compounds. nih.gov

Table 1: Spectroscopic Data for the Tautomeric Forms of β-Diketones

Spectroscopic Method Tautomeric Form Characteristic Signal/Band Reference
¹H NMR Enol Enolic OH: δ 12-16 ppm semanticscholar.org
¹H NMR Keto vs. Enol Distinct signals for α-protons ed.gov
IR Diketo C=O stretch: 1700–1790 cm⁻¹ nih.gov
IR Enol Broad O-H stretch: 3200-3400 cm⁻¹, C=C stretch: 1580-1640 cm⁻¹ nih.govsmolecule.com
UV-Vis Enol Longer wavelength absorption (π → π*) researchgate.net
UV-Vis Diketo Shorter wavelength absorption (n → π*) researchgate.net

Mechanistic Aspects of Tautomeric Interconversion

The interconversion between the keto and enol tautomers is a dynamic equilibrium that can be catalyzed by either acid or base. numberanalytics.com The process involves the movement of a proton and the shifting of a double bond. numberanalytics.com The barrier to interconversion between the two enol forms is very low, leading to a rapid exchange. mdpi.com In contrast, the interconversion between the keto and enol forms has a higher energy barrier, making it a slower process. mdpi.com The presence of a single water molecule can accelerate the keto-enol tautomerization process. researchgate.net In some cases, the tautomeric interconversion can proceed through a dimeric mechanism.

Influence of Structural Features on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the structural features of the β-diketone.

Substituents on the α-carbon: The presence of a substituent on the α-carbon (the carbon between the two carbonyls) generally favors the diketo form. rsc.org For example, 3-methyl-2,4-pentanedione (B1204033) has a higher proportion of the keto form compared to the unsubstituted 2,4-pentanedione. ed.gov

Substituents on the carbonyl groups: The nature of the groups attached to the carbonyl carbons also plays a crucial role. Electron-withdrawing groups, such as a trifluoromethyl group, tend to stabilize the enol form. mdpi.com Conversely, bulky substituents can shift the equilibrium toward the diketo form due to steric hindrance. rsc.org Studies have shown that substituents like H, CH₃, and CF₃ strongly favor the enol tautomer, while F, Cl, OCH₃, and NH₂ favor the keto form. mdpi.com The enol content tends to increase with the size of the substituents on the ends of the diketone, while the diketo form increases with the size of the substituent on the central carbon. mdpi.com

Solvent Effects: The polarity of the solvent significantly impacts the tautomeric equilibrium. nih.gov Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is more stable. mdpi.com In contrast, polar protic solvents can form hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. researchgate.net The influence of the solvent on the keto-enol tautomerism can be complex, with factors such as solvent polarizability also playing a role. nih.gov

Reactions Involving the β-Diketone Moiety

The dual functionality of β-diketones allows them to undergo a variety of chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions

The oxidation of β-diketones can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. A common reaction is oxidative cleavage. For instance, treatment with Oxone in the presence of aluminum trichloride (B1173362) in an aqueous medium can cleave the β-diketone to yield 1,2-dicarbonyl compounds. acs.orglookchem.com The proposed mechanism involves the formation of an α-hydroxy dicarbonyl intermediate, followed by further oxidation and rearrangement. lookchem.com Another method for the oxidative cleavage of 1,3-diketones to 1,2-diketones involves a copper-catalyzed reaction with TEMPO. rsc.org The oxidation of α,β-unsaturated ketones to 1,2-diketones can also be achieved using a copper-mediated aerobic system. rsc.org

Reduction Reactions to Alcohols

The carbonyl groups of β-diketones can be reduced to the corresponding alcohols. evitachem.com Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation, converting ketones to secondary alcohols. masterorganicchemistry.comwikipedia.org The reduction of a 1,3-diketone can yield a mixture of syn- and anti-1,3-diols. rsc.org However, the stereoselectivity of this reduction can be influenced by various factors. For example, the reduction of 1,3-diketones with NaBH₄ in the presence of albumin can be highly stereoselective, favoring the formation of anti-1,3-diols. rsc.orgrsc.org Other methods for stereoselective reduction include the use of samarium diiodide or biocatalysts like Saccharomyces cerevisiae. acs.orgnih.gov

Table 2: Summary of Reactions of the β-Diketone Moiety

Reaction Type Reagents and Conditions Major Products Reference
Oxidation Oxone, AlCl₃, aqueous medium 1,2-Dicarbonyl compounds acs.orglookchem.com
Oxidation Cu-catalyst, TEMPO 1,2-Diketones rsc.org
Reduction NaBH₄ 1,3-Diols (mixture of syn and anti) rsc.org
Stereoselective Reduction NaBH₄, albumin anti-1,3-Diols rsc.orgrsc.org
Stereoselective Reduction Samarium diiodide anti-1,3-Diols acs.org
Stereoselective Reduction Saccharomyces cerevisiae Ketoalcohols nih.gov

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the carbon backbone of this compound is not a typical reaction pathway, the compound readily participates in condensation reactions with binucleophiles, which can be classified as nucleophilic substitution at the carbonyl carbon, leading to the formation of various heterocyclic compounds. These reactions are of significant interest in synthetic organic chemistry. The general reactivity of β-diketones is characterized by the electron-withdrawing nature of the two carbonyl groups, making them versatile precursors for heterocycle synthesis. smolecule.com

One of the most classic reactions of 1,3-dicarbonyl compounds is the Knorr pyrazole (B372694) synthesis, which involves their cyclocondensation with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the formation of an imine at one carbonyl group, followed by an intramolecular attack by the other nitrogen atom on the second carbonyl group, ultimately leading to a stable, five-membered aromatic pyrazole ring after dehydration. slideshare.net Although specific studies on this compound are not extensively documented, its reaction with hydrazine (B178648) is expected to yield 3-ethyl-4,5-dimethyl-1H-pyrazole. The reaction with substituted hydrazines would similarly lead to N-substituted pyrazoles.

Similarly, the reaction of 1,3-diketones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. organic-chemistry.orgwiley.com This reaction follows a similar mechanism to the Knorr synthesis, with the nitrogen of hydroxylamine attacking one carbonyl group and the oxygen attacking the other, followed by dehydration to form the isoxazole (B147169) ring. For this compound, this reaction is predicted to produce 3-ethyl-4,5-dimethylisoxazole.

The following table summarizes the expected major products from the reaction of this compound with common nucleophiles used in heterocycle synthesis.

NucleophileExpected ProductHeterocyclic Class
Hydrazine3-ethyl-4,5-dimethyl-1H-pyrazolePyrazole
Hydroxylamine3-ethyl-4,5-dimethylisoxazoleIsoxazole

Intramolecular Cyclization Reactions of Diketones

The arrangement of carbonyl groups in diketones allows for intramolecular reactions to form cyclic structures, a powerful strategy in the synthesis of cyclic compounds.

Intramolecular Aldol (B89426) Condensations (e.g., in 1,4- and 1,5-Diketones)

Intramolecular aldol condensations are particularly important for 1,4- and 1,5-diketones, leading to the formation of stable five- and six-membered rings, respectively. libretexts.orgopenstax.org These reactions occur when a dicarbonyl compound is treated with a base, causing the formation of an enolate which then acts as an internal nucleophile, attacking the other carbonyl group. libretexts.org The resulting β-hydroxy ketone or aldehyde can then undergo dehydration to form a cyclic α,β-unsaturated ketone or aldehyde.

For instance, the base-catalyzed intramolecular aldol condensation of a 1,4-diketone like 2,5-hexanedione (B30556) exclusively yields the five-membered ring product, 3-methyl-2-cyclopentenone. openstax.orgshokubai.org Similarly, a 1,5-diketone such as 2,6-heptanedione (B80457) forms a six-membered ring product. libretexts.org The formation of these stable ring sizes is thermodynamically favored over smaller, more strained rings.

While this compound is a 1,3-diketone and does not undergo the same type of intramolecular aldol condensation to form a simple carbocycle, understanding these principles is crucial in predicting the reactivity of other diketone isomers and related structures. The highly acidic proton at the C3 position of 1,3-diketones like 2,4-pentanedione readily forms a stable enolate, which generally does not favor an intramolecular aldol reaction. libretexts.org

The table below illustrates the products of intramolecular aldol condensations for representative 1,4- and 1,5-diketones.

Reactant (Diketone)ProductRing Size
2,5-Hexanedione (1,4-diketone)3-Methyl-2-cyclopentenone5-membered
2,6-Heptanedione (1,5-diketone)3-Methyl-2-cyclohexenone6-membered

Coordination Chemistry and Metal Complexation of 3 Methyl 2,4 Hexanedione Ligands

Ligand Design Principles and Chelating Properties of β-Diketones

β-Diketones, characterized by two carbonyl groups separated by a single methylene (B1212753) carbon, are exemplary chelating agents. Their utility in coordination chemistry stems from a combination of key structural and electronic features. The acidity of the α-proton on the methylene carbon facilitates deprotonation, leading to the formation of a monoanionic ligand, the β-diketonate. This anion exists in equilibrium between its keto and enol tautomers.

Upon deprotonation, the β-diketonate anion forms a resonance-stabilized structure where the negative charge is delocalized over the two oxygen atoms and the intervening carbon atoms. This delocalization is crucial for its effective chelating ability. The two oxygen atoms act as a bidentate donor set, readily coordinating to a single metal ion to form a stable six-membered chelate ring.

The properties of the resulting metal complexes can be systematically tuned by modifying the substituents (R-groups) on the β-diketone backbone. For 3-methyl-2,4-hexanedione, the substituents are a methyl group and an ethyl group at the carbonyl carbons, and a methyl group at the central carbon. These alkyl groups influence the ligand's properties in several ways:

Electronic Effects: The electron-donating nature of the methyl and ethyl groups increases the basicity of the coordinating oxygen atoms, which can enhance the stability of the resulting metal complex.

Steric Effects: The presence of the methyl group on the central carbon introduces steric hindrance around the coordination sphere. This can influence the stoichiometry and geometry of the resulting metal complexes.

Solubility: The alkyl groups enhance the lipophilicity of both the ligand and its metal complexes, increasing their solubility in nonpolar organic solvents. This property is particularly advantageous for applications in homogeneous catalysis and materials deposition from solution.

Fluorination of the alkyl groups in β-diketones is a common strategy to increase the volatility of the corresponding metal complexes, a desirable property for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD). lookchem.com

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone in a suitable solvent. The β-diketone is often deprotonated in situ using a weak base, or it can be deprotonated beforehand to isolate the ligand salt. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the final product.

This compound, as a monoanionic bidentate ligand, typically forms neutral complexes with divalent metal ions in a 1:2 metal-to-ligand ratio (ML₂). For trivalent lanthanide ions, the common stoichiometry is 1:3 (ML₃).

Cu(II), Ni(II), and Zn(II) Complexes: For divalent transition metals like copper(II), nickel(II), and zinc(II), the formation of square planar or tetrahedral ML₂ complexes is expected. For instance, copper(II) complexes with related β-diketone ligands often adopt a square planar geometry. researchgate.net Nickel(II) can form either square planar (diamagnetic) or octahedral (paramagnetic) complexes, the latter achieved through the coordination of two additional solvent molecules or other ligands in the axial positions. researchgate.net Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes.

Lanthanide Complexes: Lanthanide ions (Ln³⁺) have larger ionic radii and higher coordination numbers, typically ranging from 6 to 9. With β-diketonate ligands, they commonly form tris-chelates (LnL₃). To satisfy their coordination sphere, these complexes often incorporate additional solvent molecules (e.g., water, ethanol) or other neutral donor ligands. libretexts.orgresearchgate.net For example, anhydrous tris-chelates of praseodymium(III), neodymium(III), and samarium(III) with fluoro-β-diketones have been synthesized. libretexts.org The complexation of lanthanides with various dicarbonyl compounds, including 3-methyl-2,4-pentanedione (B1204033) (a close analogue), has been studied, indicating the formation of stable complexes. acs.org The larger size of the lanthanide ions generally leads to eight- or nine-coordinate structures, often with distorted square antiprismatic or tricapped trigonal prismatic geometries.

A suite of spectroscopic techniques is employed to characterize the formation and structure of this compound metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand shows characteristic C=O stretching vibrations. Upon coordination to a metal ion, these bands shift to lower frequencies, providing clear evidence of the involvement of the carbonyl oxygen atoms in bonding. libretexts.org The disappearance of the broad O-H stretch of the enol form also confirms chelation. New bands appearing at lower frequencies (typically below 500 cm⁻¹) can be assigned to M-O stretching vibrations. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of β-diketonate complexes are characterized by intense π-π* and n-π* transitions within the ligand. minarjournal.com For transition metal complexes, weaker d-d transitions can also be observed in the visible region. The position and intensity of these bands can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bond. For example, the electronic absorption spectra of lanthanide β-diketonate complexes in benzene (B151609) have been used to calculate parameters that indicate a degree of covalent character in the metal-ligand bond. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II) or Lu(III)). The disappearance of the enolic proton signal and shifts in the signals of the methyl and ethyl protons upon complexation confirm the coordination of the ligand. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, but can still provide structural information.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. Techniques like electrospray ionization (ESI-MS) are particularly useful for characterizing charged or fragile complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a vital technique for studying paramagnetic metal complexes, such as those of Cu(II). libretexts.org The EPR spectrum of a Cu(II) complex can provide detailed information about the coordination environment, the symmetry of the complex, and the nature of the copper-ligand bonding. researchgate.netrsc.org For instance, typical axial EPR spectra for Cu(II) compounds can indicate an elongated octahedral or square-planar geometry. libretexts.org

The following table summarizes representative spectroscopic data for metal complexes of ligands similar to this compound.

ComplexTechniqueKey ObservationsReference
[Pr(tfhpd)₃] (tfhpd = trifluoro-5-methyl-2,4-hexanedione)IR (KBr)C=O stretch at 1618 cm⁻¹ (shift from free ligand); M-O stretches around 415, 372, 280 cm⁻¹ libretexts.org
[Nd(tfhpd)₃] (tfhpd = trifluoro-5-methyl-2,4-hexanedione)Electronic (Benzene)Hypersensitive transitions indicating covalent character in M-L bond. libretexts.org
[Cu(Hxpip)] (Hxpip = 3,4-hexanedione (B1216349) bis(3-piperidylthiosemicarbazone) dianion)EPRAxial spectrum suggesting a square-planar geometry. researchgate.net

The definitive method for determining the precise three-dimensional structure of a metal complex is single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While specific crystal structures for this compound complexes are not widely reported in the literature surveyed, extensive studies on related β-diketonate complexes allow for reliable predictions of their structural features. For example, the crystal structures of copper(II) complexes with Schiff base derivatives of 3,4-hexanedione have been determined, revealing details of the coordination environment. researchgate.net Similarly, lanthanide complexes with other β-diketones, such as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878), have been structurally characterized, often showing eight-coordinate metal centers. researchgate.net Dinuclear, triple-stranded helical structures have been observed for lanthanide complexes with bridged bis-β-diketonate ligands. acs.org These studies provide a strong basis for understanding the likely crystal packing and molecular geometries of this compound complexes.

ComplexMetal IonCoordination GeometryKey Structural FeatureReference
[Cu(Hxpip)] (related ligand)Cu(II)4-coordinateCoordination via N₂S₂ dianionic ligand. researchgate.netresearchgate.net
[Er(NO₃)(hxd)₂(bipy)] (hxd = 2,4-hexanedionate)Er(III)Square anti-prismaticTwo independent complexes in the asymmetric unit. researchgate.net
[Eu₂(L)₃(DMSO)₄] (L = bridged bis-β-diketonate)Eu(III)Eight-coordinateTriple-stranded dinuclear structure. acs.org

Kinetic and Mechanistic Investigations of Metal Diketonate Complex Formation

The formation of metal diketonate complexes generally proceeds through a stepwise mechanism. The rate-determining step can vary depending on the metal ion, the ligand, and the reaction conditions. For many divalent metal ions, the mechanism of complex formation is often associative, involving the formation of an outer-sphere complex followed by the loss of a solvent molecule from the inner coordination sphere of the metal ion and the coordination of the first donor atom of the ligand.

Kinetic studies on the retrograde aldol (B89426) reaction of 3-(1-hydroxy-2,2,2-trichloroethyl)-5-methyl-2,4-hexanedione, a derivative of the title compound, catalyzed by bivalent metal complexes of 2,4-pentanedione (M(acac)₂), provide insight into the mechanistic pathways involving β-diketonate complexes. oup.com The study found that the catalytic activity followed the order: Mg(II), Mn(II) > Co(II) > Ni(II) > Cu(II) < Zn(II). The reaction kinetics were consistent with a mechanism involving a pre-equilibrium formation of a complex between the M(acac)₂ catalyst and the substrate, followed by a rate-determining decomposition step. oup.com This suggests that the formation of an intermediate complex is a key step in the catalytic cycle.

Advanced Applications of Metal Diketonate Complexes in Materials Science and Catalysis

The tunable properties of metal β-diketonate complexes make them valuable in a wide range of applications, from catalysis to materials science.

Materials Science: Lanthanide β-diketonate complexes are of particular interest due to their unique photophysical properties. The organic ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths in the visible or near-infrared (NIR) region. acs.org This antenna effect overcomes the low molar absorptivity of the lanthanide ions themselves. Complexes of derivatives like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione with erbium(III) have been synthesized and shown to emit in the NIR region, which is crucial for applications in telecommunications and optical amplifiers. researchgate.net The volatility of some metal β-diketonates also makes them excellent precursors for the deposition of thin films of metal oxides via MOCVD, which are used in electronics and protective coatings. core.ac.uk

Catalysis: Metal β-diketonate complexes are widely used as catalysts in various organic transformations. Their solubility in organic solvents and the ability to tune their steric and electronic properties are key advantages. For instance, platinum-germanium bimetallic catalysts, prepared using organogermanium compounds, have been employed in the enantioselective hydrogenation of 3,4-hexanedione, a related diketone. conicet.gov.ar These catalysts showed high activity and selectivity in producing optically active hydroxy ketones and diols, which are valuable chiral building blocks in the pharmaceutical industry. conicet.gov.ar Zinc(II) β-diketonate complexes have also been shown to be effective catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA) and for the chemical recycling of PLA back to methyl lactate. tandfonline.com

Catalytic Activity of Metal Diketonates

Metal complexes of β-diketonates, including those derived from this compound, are recognized for their catalytic applications in various organic transformations. These complexes can act as homogeneous catalysts, offering advantages such as mild reaction conditions and high selectivity. The catalytic activity is influenced by the nature of the metal ion and the steric and electronic effects of the diketonate ligand.

Research has shown that Group 4 metal-based β-diketonate complexes are potential candidates as benign catalysts for processes like polyurethane production. core.ac.uk The use of ligands such as this compound allows for the creation of a diverse range of catalysts with varying structures and activities. core.ac.uk For instance, iron(III) complexes with β-diketonate ligands, including derivatives of hexanedione, have been investigated as catalysts for polyurethane resin production. epo.org These catalysts, when combined with a tertiary amine, exhibit high gelling reactivity. epo.org

Rhodium(I) complexes containing diketonate ligands are notable for their role in homogeneous catalysis, particularly in hydroformylation reactions. google.com The synthesis of diketonatocarbonyltriorganophosphinerhodium(I) complexes, which can utilize ligands like 2,4-hexanedione, results in highly pure catalysts. google.com Furthermore, ruthenium and iridium complexes have been employed as catalysts for the conversion of biomass-derived molecules like 2,5-hexanedione (B30556) and 2,5-dimethylfuran (B142691) into more valuable products through hydrodeoxygenation. acs.org

The table below summarizes the catalytic applications of metal complexes with related diketonate ligands.

Catalyst TypeLigand ExampleApplicationReference
Group 4 Metal Complexesβ-diketonatesPolyurethane Production core.ac.uk
Iron(III) Complexesβ-diketonatesPolyurethane Resin Production epo.org
Rhodium(I) Complexes2,4-HexanedioneHydroformylation google.com
Ruthenium/Iridium ComplexesTerpyridineHydrodeoxygenation acs.org
Gold Nanoparticles-Selective Oxidation lookchem.com

Luminescent Properties of Lanthanide β-Diketonate Complexes

Lanthanide complexes with β-diketonate ligands, such as this compound, are renowned for their unique luminescent properties. These properties arise from an efficient intramolecular energy transfer process known as the "antenna effect". edp-open.orgresearchgate.net The organic β-diketonate ligand absorbs UV light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths, resulting in sharp, line-like emission bands. edp-open.orgresearchgate.netresearchgate.net

Europium(III) and Terbium(III) are the most commonly studied lanthanide ions for their luminescence in the visible region, emitting bright red and green light, respectively. edp-open.org The efficiency of the luminescence is highly dependent on the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. hep.com.cn For efficient energy transfer to occur, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion. hep.com.cn

The coordination environment around the lanthanide ion also plays a crucial role in the luminescence intensity. The presence of water molecules in the coordination sphere can quench the luminescence through non-radiative decay pathways involving O-H vibrations. bohrium.comacs.org Therefore, the design of lanthanide complexes often involves the use of bulky ligands or co-ligands to shield the metal ion from solvent molecules and enhance luminescence. cnr.it

The table below details the luminescent properties of selected lanthanide β-diketonate complexes.

Lanthanide IonLigand TypeEmission ColorKey FeatureReference
Europium(III)β-diketoneRedIntense, sharp emission bands edp-open.orgcnr.it
Terbium(III)β-diketoneGreenEfficiently sensitized by ligands edp-open.orgnih.gov
Europium(III)β-diketone & Ancillary LigandsRedEnhanced quantum yield cnr.itnih.gov
Terbium(III)β-hydroxy ketone & N-donor ligandsGreenHigh thermal stability nih.gov

Sensor Development Utilizing Metal Diketonate Frameworks

The unique luminescent properties of lanthanide β-diketonate complexes make them highly suitable for the development of chemical sensors. frontiersin.org These sensors often operate based on the principle of luminescence quenching or enhancement upon interaction with a target analyte. The porous and tunable nature of metal-organic frameworks (MOFs), which can be constructed using β-diketonate ligands, provides a platform for creating highly selective and sensitive sensors. mdpi.comresearchgate.netresearchgate.net

MOFs are coordination polymers composed of metal ions linked by organic ligands, forming one, two, or three-dimensional structures. mdpi.comresearchgate.net Their high surface area and accessible pores allow for the efficient interaction with analyte molecules. mdpi.comresearchgate.net Lanthanide-based MOFs can be designed to detect a variety of species, including metal ions, anions, and small organic molecules. frontiersin.orgresearchgate.net

For example, luminescent lanthanide-based coordination polymers have been successfully used as fluorescent probes for the detection of Fe(III) ions in aqueous solutions. frontiersin.org The mechanism of sensing often involves the quenching of the lanthanide's luminescence due to competitive absorption of excitation energy by the analyte or the collapse of the framework structure. frontiersin.org The development of water-stable MOFs is crucial for their application in biological and environmental sensing. researchgate.net

The table below outlines examples of sensor applications using metal-organic frameworks.

Framework TypeTarget AnalyteSensing PrincipleReference
Lanthanide-CPsFe(III) ionsFluorescence quenching frontiersin.org
Fe-BTC MOFHumidity, Ethanol, MethanolImpedance change mdpi.comresearchgate.net
Zr-based MOFChloramphenicolElectrochemical detection nih.gov
Ni-MOF CompositeAcetaminophenElectrochemical detection nih.gov
Luminescent MOFsVarious pollutantsHigh selectivity and short response time researchgate.net

Catalytic Applications and Organic Synthesis Methodologies Involving 3 Methyl 2,4 Hexanedione and Its Derivatives

Role as Synthetic Intermediates for Complex Organic Molecules and Natural Products

3-Methyl-2,4-hexanedione is a key synthetic intermediate in the production of a variety of organic compounds. ontosight.ailookchem.com Its reactivity, stemming from the two carbonyl groups, makes it a valuable precursor for creating more complex molecular architectures. smolecule.com This diketone is utilized in the synthesis of pharmaceuticals and agrochemicals, where its carbon skeleton can be elaborated into biologically active molecules. lookchem.comsmolecule.com Furthermore, it has been identified as a potential precursor in the synthesis of certain pesticides. lookchem.com The synthesis of this compound itself can be achieved through several methods, including the oxidation of 3-methyl-2-hexanol, aldol (B89426) condensation reactions, or the ozonolysis of specific alkenes, ensuring its availability for these synthetic applications. smolecule.com

Hydrogenation of Diketones and Derived Compounds

The reduction of diketones is a fundamental transformation that can lead to valuable chiral molecules such as hydroxyketones and diols. The hydrogenation of diketones like this compound and its derivatives is a key area of research in asymmetric catalysis.

The chemo- and enantioselective hydrogenation of diketones is a powerful strategy for the synthesis of optically active compounds. Chiral catalysts are employed to control the stereochemical outcome of the reduction, yielding specific enantiomers of the product alcohols. For α-diketones, such as the related 3,4-hexanedione (B1216349), the reaction proceeds in a stepwise manner, first forming α-hydroxyketones and then diols. researchgate.net

Various transition metal complexes with chiral ligands have been developed for this purpose. Ruthenium complexes with chiral ligands like BINAP are notable for their high efficiency in the asymmetric hydrogenation of diketones. conicet.gov.ar Iridium catalysts are also highly effective, particularly for the hydrogenation of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities. ajchem-b.com Rhodium complexes have also been successfully applied in the asymmetric hydrogenation of related substrates. ajchem-b.com

In the context of heterogeneous catalysis, platinum-based catalysts modified with chiral auxiliaries like cinchonidine (B190817) or chiral organometallic compounds have been investigated for the enantioselective hydrogenation of 3,4-hexanedione. researchgate.netconicet.gov.ar These systems have shown the ability to produce chiral hydroxyketones and diols with varying degrees of enantiomeric excess. conicet.gov.ar For instance, Pt/cinchonidine systems have yielded enantiomeric excesses of 17-22% for the hydrogenation of 3,4-hexanedione. conicet.gov.ar More advanced systems using PtGe chiral catalysts have achieved enantiomeric excesses up to 25% for the corresponding hydroxyketone. conicet.gov.ar

Table 1: Enantioselective Hydrogenation of 3,4-Hexanedione with Chiral Catalysts

Catalyst System Substrate Product Enantiomeric Excess (ee) Conversion (%) Reference
Pt/cinchonidine 3,4-Hexanedione 4-Hydroxy-3-hexanone 17-22% - conicet.gov.ar
PtGe with (-)-menthyl groups 3,4-Hexanedione 4-Hydroxy-3-hexanone 25% 95% conicet.gov.ar
PtGe with (-)-menthyl groups 3,4-Hexanedione 3,4-Hexanediol 10% 95% conicet.gov.ar

Both heterogeneous and homogeneous catalytic systems are employed for the reduction of diketones. Homogeneous catalysts, such as Noyori's Ru-BINAP complexes, offer high activity and selectivity but can be difficult to separate from the reaction products. conicet.gov.ar Heterogeneous catalysts, on the other hand, are easily recoverable and reusable, making them more suitable for industrial-scale production. conicet.gov.arrsc.org

In heterogeneous catalysis, supported metal catalysts are common. For example, platinum supported on silica (B1680970) (Pt/SiO₂) has been used as a base for creating chiral catalysts for diketone hydrogenation by modifying the surface with chiral organotin or organogermanium compounds. researchgate.netconicet.gov.aracs.org The reaction pathway for the hydrogenation of 3,4-hexanedione over such catalysts involves the formation of (4S)- and (4R)-hydroxyhexan-3-one, which are then further reduced to (3S,4S)-, (3R,4R)-, and meso-hexanediol. researchgate.net The choice of support can also influence the reaction pathway, as seen in the conversion of 2,5-hexanedione (B30556) where different supports for Ruthenium catalysts led to either dimethyltetrahydrofuran or N-substituted tetrahydropyrroles. acs.org

Homogeneous catalysis offers a wide array of tunable catalysts. The reduction of carboxylic acid derivatives, a related transformation, has been extensively studied with both homogeneous and heterogeneous systems, highlighting the bifunctional nature of the preferred catalytic mechanism. tue.nl

Utilization in Condensation Reactions for Heterocyclic Compound Synthesis (e.g., Glycolurils, Pyrroles)

The dicarbonyl functionality of this compound and its derivatives makes them ideal substrates for condensation reactions to form various heterocyclic compounds.

The synthesis of glycolurils, or tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)diones, is a well-established reaction involving the acid-catalyzed condensation of a 1,2-dicarbonyl compound with urea. at.uatandfonline.comtandfonline.com This reaction has been carried out with various diketones, including 2,3-butanedione, 2,3-pentanedione, and 2,3-hexanedione, demonstrating the general applicability of this method to diketones structurally similar to this compound. tandfonline.comjocpr.com A range of catalysts, including strong acids like HCl and H₂SO₄, as well as solid acid catalysts like HZSM-5 nanozeolite and heteropolyacids, have been employed to facilitate this cyclocondensation. tandfonline.comjocpr.com

Table 2: Synthesis of Glycoluril Derivatives from Various Diketones

Diketone Urea Derivative Catalyst Conversion/Yield Reference
2,3-Butanedione Urea H₃PW₁₂O₄₀ Quantitative (5.5 h) jocpr.com
2,3-Hexanedione Urea H₃PW₁₂O₄₀ 83% (48 h) jocpr.com
2,3-Heptanedione Urea H₃PW₁₂O₄₀ 48% (36 h) jocpr.com
Benzil Urea HZSM-5 nanozeolite High yield tandfonline.com

Furthermore, derivatives of this compound, specifically those that are 1,4-dicarbonyl compounds, can be utilized in the Paal-Knorr synthesis to produce pyrroles. nih.govorganic-chemistry.org This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst. nih.govutrgv.eduacs.org The reaction proceeds through the formation of hemiaminal intermediates followed by dehydration to form the aromatic pyrrole (B145914) ring. nih.gov The neurotoxicity of 2,5-hexanedione, a related 1,4-diketone, is attributed to its ability to undergo a Paal-Knorr reaction with lysine (B10760008) residues in proteins. nih.gov

Application in Lubricant Additive Formulations to Enhance Tribological Performance

While specific studies on this compound as a lubricant additive are not prevalent, the broader class of 1,3-diketones has been investigated for their potential to improve the tribological properties of lubricants. ekb.egnih.govdiva-portal.orgnih.govmdpi.com These compounds can function as friction modifiers and anti-wear additives. ekb.eg The addition of nanoparticles, such as zinc sulfide (B99878) or iron oxide, as lubricant additives has also been shown to enhance tribological performance. ekb.egmdpi.com The mechanism of action for such additives often involves the formation of a protective film on the friction surfaces, which reduces direct metal-to-metal contact and thereby lowers friction and wear. nih.gov For instance, the addition of amorphous silica or montmorillonite (B579905) to vegetable-based lubricants has been shown to increase their anti-seizure and anti-wear properties. nih.gov

Biomass Conversion Pathways Involving Diketone Intermediates

Diketones are important platform molecules in the conversion of biomass into valuable chemicals and fuels. mdpi.com A notable example is the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived intermediate, to 2,5-hexanedione (HDN). nih.govresearchgate.netresearchgate.net HDN can then undergo an intramolecular aldol condensation to form 3-methyl-2-cyclopentenone (MCP), a valuable compound used in the fragrance industry. nih.govresearchgate.netresearchgate.net This transformation can be catalyzed by both homogeneous bases like NaOH and solid acid catalysts such as γ-Al₂O₃/AlOOH nanocomposites, with the latter offering advantages in terms of catalyst separation and reuse. researchgate.net

Another important intermediate derived from HMF is 1-hydroxy-2,5-hexanedione (HHD). nih.govfrontiersin.org The hydrogenation of HMF to HHD is a key step, and various catalytic systems, including commercial Pd/C with acetic acid, have been developed for this purpose. nih.govfrontiersin.org HHD can also be converted to 3-methyl-2-cyclopentenone through an intramolecular aldol condensation. frontiersin.org These pathways highlight the significance of diketone intermediates in bridging the gap between renewable biomass resources and the production of valuable chemicals.

Table 3: Catalytic Conversion of HMF-Derived Diketones

Starting Material Catalyst Product Yield/Selectivity Reference
2,5-Hexanedione γ-Al₂O₃/AlOOH 3-Methyl-2-cyclopentenone 77.2% yield, 85.9% selectivity researchgate.net
5-Hydroxymethylfurfural Pd/C and Acetic Acid 1-Hydroxy-2,5-hexanedione 68% yield (98% conversion) nih.gov
5-Hydroxymethylfurfural NiWOx/Al₂O₃ 1-Hydroxy-2,5-hexanedione 59% yield frontiersin.org

Conversion of 5-Hydroxymethylfurfural to Hexanedione Derivatives and Cyclopentenones

Current research on the conversion of HMF to hexanedione derivatives primarily details the synthesis of 2,5-hexanedione and 1-hydroxy-2,5-hexanedione. These transformations are typically achieved through catalytic hydrogenation and hydrogenolysis/hydrolysis reactions. For instance, a common pathway involves the hydrogenolysis of HMF to 2,5-dimethylfuran (B142691) (DMF), which is then hydrolyzed to produce 2,5-hexanedione. shokubai.orgrsc.org Another significant route is the hydrogenation of HMF to 1-hydroxy-2,5-hexanedione. researchgate.net

The subsequent conversion of these hexanedione derivatives leads to the formation of cyclopentenones through intramolecular aldol condensation. Specifically, 2,5-hexanedione is a direct precursor to 3-methyl-2-cyclopenten-1-one (B1293772). shokubai.orgnih.govresearchgate.netrsc.org This reaction can be catalyzed by both solid acid and base catalysts. shokubai.orgosti.gov

Despite the extensive investigation into these pathways, a direct synthesis or subsequent conversion leading to this compound from HMF or its immediate derivatives is not reported.

Development of Catalytic Systems for Biomass-Derived Diketone Transformations

The development of catalytic systems for the transformation of biomass-derived diketones has been a vibrant area of research. A variety of heterogeneous and homogeneous catalysts have been explored for the conversion of HMF and its derivatives.

For the conversion of HMF to 2,5-hexanedione, bifunctional catalysts combining a metal function for hydrogenation and an acidic function for hydrolysis have been investigated. Systems such as Pd/C combined with an acid catalyst like Al2(SO4)3 have been shown to be effective. nih.gov In a different approach, water splitting with zinc under high-temperature water conditions has also been reported to produce 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from HMF. researchgate.netrsc.org

The intramolecular aldol condensation of 2,5-hexanedione to 3-methyl-2-cyclopenten-one has been achieved with high selectivity using various catalysts, including magnesium-aluminum mixed oxides and γ-Al2O3/AlOOH nanocomposites. shokubai.org

However, the scientific literature does not describe the development of catalytic systems specifically for the synthesis of this compound from biomass-derived diketones like those originating from HMF. Traditional organic synthesis methods for this compound typically involve the reaction of precursors such as other ketones and aldehydes, without a specified link to biomass-derived starting materials. ontosight.ai

Theoretical and Computational Chemistry of 3 Methyl 2,4 Hexanedione

Quantum Chemical Calculations of Electronic Structure and Energetics

There is no specific published research detailing the quantum chemical calculations of the electronic structure and energetics of 3-methyl-2,4-hexanedione. For similar diketones, Density Functional Theory (DFT) is a common method to calculate properties such as dipole moments, atomic charges, and energies (enthalpy and Gibbs free energy) to understand the molecule's stability and reactivity. Such calculations would typically involve geometry optimization to find the lowest energy structure and frequency calculations to confirm it as a true minimum on the potential energy surface.

Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis or molecular dynamics simulation for this compound is not available in the scientific literature. Like other β-diketones, it is expected to exhibit keto-enol tautomerism. A computational study would involve identifying all possible conformers (arising from the rotation around single bonds) and tautomers (keto and various enol forms), and then calculating their relative energies to determine the most stable structures in the gas phase and in different solvents. Molecular dynamics simulations could further provide insight into the dynamic behavior and conformational flexibility of the molecule over time.

Elucidation of Reaction Mechanisms via Computational Modeling

No computational studies elucidating the reaction mechanisms of this compound have been published. The compound has been noted as a potential byproduct of photocatalytic water treatment. vdoc.pubresearchgate.net Computational modeling, likely using DFT, could be employed to investigate the pathways of its formation during such processes, for instance, by modeling the interaction of precursor molecules with photocatalysts like TiO2 and hydroxyl radicals. vdoc.pubresearchgate.net Furthermore, its degradation pathways could also be modeled to understand its environmental fate. For structurally related compounds, DFT has been used to model reaction pathways such as oxidation and reduction.

Prediction and Interpretation of Spectroscopic Data

There are no dedicated studies on the computational prediction of spectroscopic data for this compound. Theoretical calculations are frequently used to predict spectra (e.g., ¹H and ¹³C NMR, IR, Raman) to aid in the experimental identification and structural characterization of compounds. For example, calculated NMR chemical shifts and IR vibrational frequencies for the different possible tautomers and conformers of this compound could be compared with experimental data to confirm its structure, particularly when it is "tentatively identified" in complex mixtures. researchgate.net

Degradation Pathways of Diketones

Enzymatic Degradation of β-Diketones (e.g., β-Diketone Hydrolases)

The enzymatic cleavage of the carbon-carbon bonds within β-diketones is a crucial biochemical process with relevance in metabolism, bioremediation, and biocatalysis. theadl.comnih.gov A key family of enzymes involved in this process is the β-diketone hydrolases. ontosight.ai

β-Diketone hydrolase activity facilitates the hydrolysis of β-diketones. ontosight.ai The general mechanism involves a nucleophilic attack on one of the carbonyl carbons by a water molecule, which is activated by the enzyme. This leads to the cleavage of a C-C bond, typically yielding a carboxylic acid and a ketone. ontosight.ai For example, the enzyme nonane-4,6-dione (B79204) acylhydrolase specifically catalyzes the hydrolysis of nonane-4,6-dione into pentan-2-one and butanoate. ontosight.aiwikipedia.org

Research has uncovered a diversity of enzymes capable of cleaving β-diketones, each employing a different chemical mechanism. theadl.comnih.gov These include:

Serine-triad Hydrolases: An example is the oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp. strain VM15C. This enzyme utilizes a classic catalytic triad (B1167595) (serine, histidine, aspartate) to hydrolyze its substrate. OPH cleaves nonane-4,6-dione to produce butyrate (B1204436) and pentan-2-one. theadl.comnih.gov

Dioxygenases: The diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii is a dioxygenase that breaks down acetylacetone (B45752) into methylglyoxal (B44143) and acetate (B1210297). theadl.comnih.gov

Metallo-hydrolases: Fumarylacetoacetate hydrolase (FAH) requires a metal ion, typically calcium (Ca²⁺), for its activity. The calcium ion helps to chelate the substrate and position a water molecule, activated by a His/Asp dyad, for nucleophilic attack. FAH cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate. theadl.comnih.gov

Crotonase Superfamily Homologues: 6-Oxocamphor hydrolase, which acts on non-enolizable cyclic β-diketones, belongs to this superfamily. It uses a His/Asp catalytic dyad to activate water for the cleavage reaction. theadl.comnih.gov

Studies on a β-diketone hydrolase from a Pseudomonas species have demonstrated its activity on a range of aliphatic β-diketones that have five or more carbon atoms. tandfonline.com Notably, this enzyme was shown to be active on 2,4-hexanedione, the parent compound of 3-Methyl-2,4-hexanedione, suggesting that the methylated analog would also be a potential substrate for this class of enzymes. tandfonline.com The enzyme was also active on aromatic β-diketones but not on cyclic variants like 1,3-cyclohexanedione. tandfonline.com

Table 1: Examples of β-Diketone Cleaving Enzymes

Enzyme TypeExample EnzymeOrganism SourceMechanismExample SubstrateProductsReference
Serine-triad HydrolaseOxidized poly(vinyl alcohol) hydrolase (OPH)Pseudomonas sp.Serine-triad catalysisNonane-4,6-dioneButyrate and Pentan-2-one theadl.comnih.gov
DioxygenaseDiketone-cleaving enzyme (Dke1)Acinetobacter johnsoniiDioxygenase activityAcetylacetoneMethylglyoxal and Acetate theadl.comnih.gov
Metallo-hydrolaseFumarylacetoacetate hydrolase (FAH)VariousWater activation by His/Asp dyad, aided by Ca²⁺FumarylacetoacetateFumarate and Acetoacetate theadl.comnih.gov
Crotonase Superfamily6-Oxocamphor hydrolaseRhodococcus sp.Water activation by His/Asp dyad(1R)-2-Oxobornane-1-carboxylate(1R,4S)-Campholide theadl.comnih.gov

Chemical and Biochemical Degradation Studies of Diketone Structures

Beyond enzymatic action, diketones are susceptible to various chemical degradation pathways, including hydrolysis and oxidation. The specific structure of the diketone, including the nature of its substituents, significantly influences its reactivity. acs.org

Hydrolysis: The hydrolysis of β-diketones is complex and intertwined with their keto-enol tautomerism. acs.org In aqueous solutions, water molecules can act as nucleophiles, attacking the carbonyl carbons. This can lead to reversible hydration, forming a gem-diol, or irreversible hydrolysis, cleaving the C-C bond. acs.org The presence of electron-withdrawing or electron-donating groups on the diketone structure can affect the rates of both enolization and hydrolysis. acs.org For example, the hydrolysis of enol ethers or α-haloketones can be used as a synthetic route to produce diketones like 2,4-hexanedione.

Oxidative Cleavage: The carbon-carbon bond between the two carbonyl groups in a diketone is a common target for oxidative cleavage. Several methods have been developed for this transformation:

Aerobic Photooxidation: In the presence of iodine and light from a high-pressure mercury lamp, 1,3-diketones can be catalytically cleaved into carboxylic acids using molecular oxygen as the oxidant. organic-chemistry.org This method is noted for its mild, metal-free conditions. organic-chemistry.org

Visible Light Photoredox Catalysis: An alternative approach uses an organic dye as a photocatalyst under visible light. This aerobic oxidative cleavage of 1,3-diketones can yield 1,2-diketones and (Z)-1,4-enediones. acs.orgbohrium.com Mechanistic studies suggest the reaction proceeds through a tetraketone intermediate. acs.org

Copper-Catalyzed Oxidation: A practical method for synthesizing 1,2-diketones involves the copper-catalyzed oxidative cleavage of the α-methylene group of 1,3-diketones using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical initiator and scavenger. rsc.org

Organocatalytic Cleavage: N-heterocyclic carbenes (NHCs) can catalyze the aerobic oxidative cleavage of cyclic 1,2-diketones in aqueous or alcoholic media without the need for strong oxidants. thieme-connect.com

Thermal Decomposition: The thermal degradation of β-diketones, particularly on surfaces like zinc oxide, has also been studied. The initial step is typically the dissociation of the acidic O-H bond of the enol tautomer, forming a surface-bound diketonate. nih.gov Further decomposition depends on the molecule's structure, with the weakest C-C bonds breaking at elevated temperatures. nih.gov

For this compound, these chemical pathways would likely lead to the cleavage of the C2-C3 or C3-C4 bond. Oxidation, for instance, could potentially yield products such as acetic acid, propanoic acid, and 2-butanone, depending on which bond is cleaved.

Table 2: Chemical Degradation Methods for Diketone Structures

Degradation MethodKey Reagents/ConditionsTypical ProductsReference
HydrolysisWater, often influenced by pHSmaller ketones and carboxylic acids acs.org
Aerobic PhotooxidationIodine (catalyst), O₂, light (Hg lamp)Carboxylic acids organic-chemistry.org
Visible Light Photoredox CleavageOrganic dye (photocatalyst), O₂, visible light1,2-Diketones and (Z)-1,4-Enediones acs.orgbohrium.com
Copper-Catalyzed TEMPO OxidationCopper catalyst, TEMPO1,2-Diketones rsc.org
Thermal DecompositionHigh temperature, often on a catalytic surface (e.g., ZnO)Various smaller molecules (e.g., ketenes) nih.gov

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